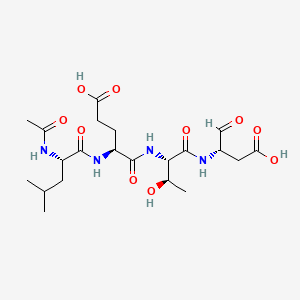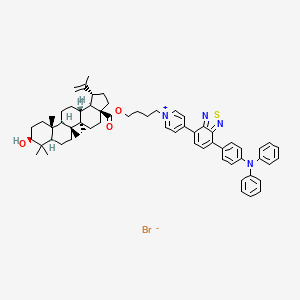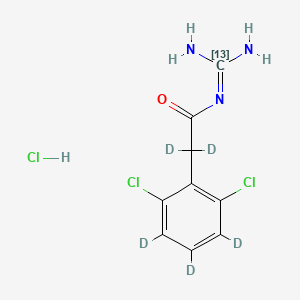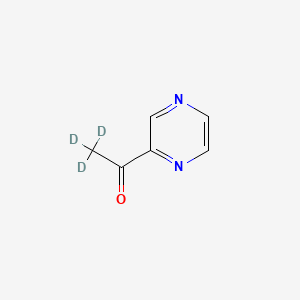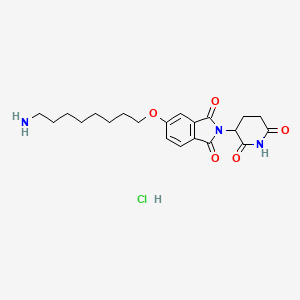
Thalidomide-5-O-C8-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-O-C8-NH2 (hydrochloride) is a synthetic derivative of thalidomide, specifically designed to act as a cereblon ligand. This compound is primarily used in the recruitment of CRBN protein, which is a component of the E3 ubiquitin ligase complex. Thalidomide-5-O-C8-NH2 (hydrochloride) can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C8-NH2 (hydrochloride) involves multiple steps, starting from thalidomideThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of Thalidomide-5-O-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-5-O-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The amine group and other functional groups can participate in substitution reactions to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Thalidomide-5-O-C8-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and other diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for research purposes
Mécanisme D'action
The primary mechanism of action of Thalidomide-5-O-C8-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This targeted protein degradation is a powerful tool for modulating cellular processes and has significant implications for therapeutic development .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide analog with distinct pharmacological properties
Uniqueness: Thalidomide-5-O-C8-NH2 (hydrochloride) is unique due to its specific design for use in PROTAC technology. The addition of the octyl chain and the amine group allows for the formation of conjugates with various ligands, enabling targeted protein degradation. This makes it a valuable tool in both basic research and drug development .
Propriétés
Formule moléculaire |
C21H28ClN3O5 |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
5-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C21H27N3O5.ClH/c22-11-5-3-1-2-4-6-12-29-14-7-8-15-16(13-14)21(28)24(20(15)27)17-9-10-18(25)23-19(17)26;/h7-8,13,17H,1-6,9-12,22H2,(H,23,25,26);1H |
Clé InChI |
BNPYNTUHLDGEBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
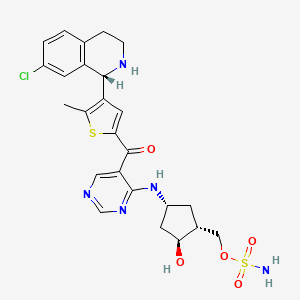
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
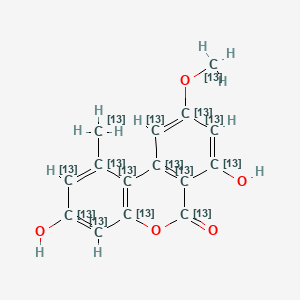
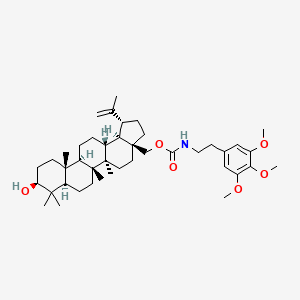
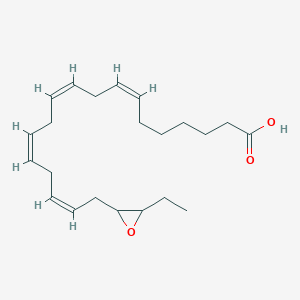
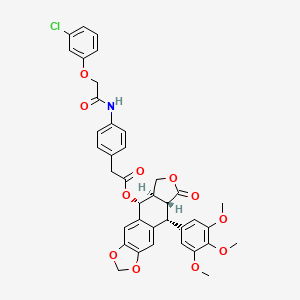
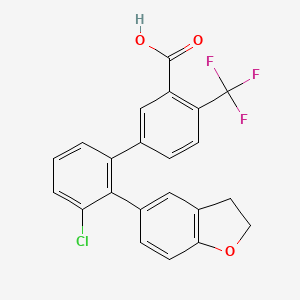
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
